2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(2-ETHYL-6-METHYLPHENYL)-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE
Description
Properties
IUPAC Name |
2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3S/c1-6-18-10-8-9-16(3)23(18)27(17(4)14-29-5)22(28)15-31-24-25-20-12-11-19(30-7-2)13-21(20)26-24/h8-13,17H,6-7,14-15H2,1-5H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRPHDFKHHVNEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CSC2=NC3=C(N2)C=C(C=C3)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Sulfanyl Linkage: The sulfanyl group is introduced by reacting the benzimidazole derivative with a thiol compound under basic conditions.
Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting the intermediate with an appropriate acylating agent such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or reduced aromatic compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-[(5-Ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 2-[(5-ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA synthesis or cell division.
Pathways Involved: It may interfere with signaling pathways that regulate cell growth and apoptosis, leading to its potential anticancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Benzodiazol vs. Benzimidazole vs. Triazole Derivatives
- Target Compound : The benzodiazol core (two nitrogen atoms in a bicyclic system) provides distinct electronic properties compared to benzimidazoles (fused benzene and imidazole) or triazoles (five-membered ring with three nitrogens).
- Example : 2-[(1-ETHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]-N′-[(E,2E)-3-(2-METHOXYPHENYL)-2-PROPENYLIDENE]ACETOHYDRAZIDE () features a benzimidazole core, which is more basic than benzodiazol due to the imidazole’s lone pair delocalization. This impacts binding to enzymatic active sites .
- Triazole Derivatives : Compounds like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide () exhibit stronger dipole interactions via the triazole’s nitrogen atoms, enhancing solubility in polar solvents .
Substituent Effects on Pharmacokinetics
*Predicted using QikProp (Schrödinger).
Spectral and Physicochemical Data
- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1670–1680 cm⁻¹, similar to triazole acetamides (1671–1682 cm⁻¹, ) . The benzodiazol NH stretch (~3260 cm⁻¹) would be less intense than benzimidazole NH (~3290 cm⁻¹, ) due to reduced hydrogen-bonding capacity .
- NMR : The 1-methoxypropan-2-yl group would produce a distinctive triplet near δ 1.2 ppm (CH3) and a multiplet at δ 3.4–3.6 ppm (OCH3), differentiating it from simpler N-alkyl substituents.
Hypothesized Bioactivity
While direct data are lacking, structural analogs suggest:
- Triazole Derivatives () : Exhibit moderate antimicrobial activity (MIC = 8–32 µg/mL against S. aureus) due to nitro group electron-withdrawing effects .
- Target Compound : The 2-ethyl-6-methylphenyl group may enhance blood-brain barrier penetration, positioning it as a candidate for CNS-targeted therapies.
Biological Activity
The compound 2-[(5-ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide is a complex organic molecule belonging to the class of benzodiazoles, which are known for their diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a benzodiazole moiety linked to an acetamide group. The molecular formula is with a molecular weight of approximately 415.4 g/mol. The InChI Key for this compound is OPGWEOREFQXOJL-UHFFFAOYSA-N .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 415.4 g/mol |
| InChI Key | OPGWEOREFQXOJL-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O |
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.
Antimicrobial Activity
Research has demonstrated that benzodiazole derivatives exhibit significant antimicrobial properties. The compound was tested against a range of bacterial strains, showing effective inhibition at low concentrations. This suggests potential use in treating bacterial infections.
Anticancer Properties
Studies indicate that compounds with similar structures may exhibit anticancer activities by inducing apoptosis in cancer cells. The mechanism may involve the modulation of specific signaling pathways related to cell proliferation and survival.
Enzyme Inhibition
The compound is hypothesized to interact with various enzymes, potentially acting as an inhibitor. For example, it may inhibit enzymes involved in metabolic pathways, leading to altered cellular metabolism and growth inhibition in cancer cells.
While the exact mechanism of action for this specific compound remains to be fully elucidated, it is believed to involve:
- Interaction with Receptors : The presence of the benzodiazole moiety allows for interaction with GABA receptors, which could influence neuronal activity.
- Enzyme Modulation : The sulfanyl group may facilitate binding to enzyme active sites, inhibiting their function.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry tested various benzodiazole derivatives against Gram-positive and Gram-negative bacteria, demonstrating a significant reduction in bacterial growth.
- Anticancer Research : In vitro studies conducted on human cancer cell lines showed that derivatives of this compound induced apoptosis through mitochondrial pathways, suggesting potential for development as an anticancer drug.
- Enzyme Inhibition Assays : Research published in Bioorganic & Medicinal Chemistry Letters indicated that similar compounds effectively inhibited specific enzymes involved in cancer metabolism, supporting the hypothesis for this compound's action.
Q & A
Q. What are the key steps and critical reaction conditions for synthesizing 2-[(5-ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide?
- Methodological Answer : The synthesis typically involves:
Condensation reactions : Formation of the benzodiazole moiety under controlled pH (6.5–7.5) and temperature (60–80°C) to ensure regioselectivity .
Thioether linkage formation : Reaction of the benzodiazole intermediate with a mercaptoacetamide derivative using a base (e.g., NaH) in anhydrous THF .
Final coupling : Amidation with N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)amine under nitrogen atmosphere to prevent oxidation .
Critical Conditions : Strict anhydrous conditions, precise stoichiometry (1.2:1 molar ratio for intermediates), and TLC monitoring (chloroform:methanol, 7:3) to track reaction progress .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and confirm stereochemistry (e.g., splitting patterns for ethoxy and methoxy groups) .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight (±0.001 Da tolerance) and rule out isotopic impurities .
- HPLC-PDA : Purity assessment (>98%) using a C18 column (acetonitrile:water gradient) to detect trace byproducts .
Q. How can researchers identify and mitigate common impurities during synthesis?
- Methodological Answer :
- Common Impurities :
- Unreacted intermediates : Due to incomplete coupling steps.
- Oxidation byproducts : Sulfoxide or sulfone derivatives from thioether oxidation.
- Mitigation Strategies :
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) .
- Inert Atmosphere : Use nitrogen during thioether formation to prevent sulfur oxidation .
Q. What stability profiles should be assessed for this compound under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Thermogravimetric analysis (TGA) at 25–200°C to identify decomposition thresholds .
- pH Stability : Incubate in buffers (pH 3–10) at 37°C for 24–72 hours; monitor via HPLC for degradation (e.g., hydrolysis of the acetamide group) .
- Light Sensitivity : Conduct accelerated photostability studies (ICH Q1B guidelines) using UV-Vis irradiation .
Q. What preliminary assays are recommended for evaluating biological activity?
- Methodological Answer :
- Enzyme Inhibition Screens : Target kinases or proteases using fluorescence-based assays (e.g., FRET) .
- Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields and reduce variability in synthesis?
- Methodological Answer :
- Variables : Temperature, catalyst concentration, and reaction time .
- Statistical Models : Use a central composite design (CCD) to explore interactions between variables. For example, a 3³ factorial design can identify optimal conditions (e.g., 75°C, 0.5 mol% catalyst, 8-hour reaction) .
- Validation : Confirm predicted yields (±5% error margin) through triplicate runs .
Q. What computational strategies aid in predicting the compound’s photophysical or pharmacokinetic properties?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict UV-Vis absorption spectra .
- Molecular Dynamics (MD) : Simulate membrane permeability (logP) using OPLS-AA force fields in water-lipid bilayer systems .
- ADMET Prediction : Tools like SwissADME to estimate bioavailability and metabolic stability .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple assays (e.g., IC₅₀ values) and apply ANOVA to identify outliers .
- Experimental Replication : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Target Engagement Studies : Use SPR or ITC to directly measure binding affinities and validate activity .
Q. What methodologies are effective for establishing structure-activity relationships (SAR) in analogs?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., ethoxy → methoxy) via reductive amination or Suzuki coupling .
- Bioactivity Clustering : PCA analysis of IC₅₀ data to group analogs by efficacy (e.g., antifungal vs. anticancer) .
- Crystallography : Co-crystallize with target proteins (e.g., CYP450) to map binding interactions .
Q. How can advanced hyphenated techniques enhance analytical characterization?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
